molecular formula C12H27NO3S B1678198 Neramexane mesylate CAS No. 457068-92-7

Neramexane mesylate

Cat. No.: B1678198
CAS No.: 457068-92-7
M. Wt: 265.42 g/mol
InChI Key: CLUKHUGGXSIGRX-UHFFFAOYSA-N
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Description

Neramexane mesylate is a drug related to memantine, which acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and has neuroprotective effects. It is being developed for various possible applications, including the treatment of tinnitus, Alzheimer’s disease, drug addiction, and as an analgesic .

Preparation Methods

The synthesis of neramexane mesylate involves the preparation of 1,3,3,5,5-pentamethylcyclohexanamine, which is then converted to its mesylate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Neramexane mesylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neramexane mesylate has a wide range of scientific research applications:

Mechanism of Action

Neramexane mesylate acts as an uncompetitive NMDA receptor channel blocker. It binds to the NMDA receptor and inhibits the flow of calcium ions, which reduces excitotoxicity and neuronal damage. This mechanism is similar to that of memantine, another NMDA receptor antagonist .

Comparison with Similar Compounds

Neramexane mesylate is similar to memantine and acetylcholinesterase inhibitors in that it targets cognitive decline in Alzheimer’s disease by altering neurotransmitter signaling. unlike these compounds, this compound does not affect the underlying pathological mechanisms such as amyloid production or neurofibrillary tangle accumulation .

Similar Compounds

  • Memantine
  • Acetylcholinesterase inhibitors

This compound is unique in its dual action as an NMDA receptor antagonist and a nicotinic acetylcholine receptor antagonist, which contributes to its broad range of potential therapeutic applications .

Properties

IUPAC Name

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUKHUGGXSIGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196605
Record name Neramexane Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457068-92-7
Record name Neramexane Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neramexane Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERAMEXANE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In one embodiment, crude 1-amino-1,3,3,5,5-pentamethylcyclohexane comprising 1-amino-1,3,3-trans-5-tetramethylcyclohexane is subjected to mesylate formation according to the process of the invention, wherein 1-amino-1,3,3,5,5-pentamethylcyclohexane mesylate is formed comprising 1-amino-1,3,3-trans-5-tetramethylcyclohexane mesylate.
Quantity
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Name
1-amino-1,3,3-trans-5-tetramethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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